N-(2-cyclopropyl-2-hydroxypropyl)-2-methylpyridine-4-carboxamide
Description
N-(2-cyclopropyl-2-hydroxypropyl)-2-methylpyridine-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group, a hydroxypropyl group, and a methylpyridine moiety, making it a unique and versatile molecule.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-10(5-6-14-9)12(16)15-8-13(2,17)11-3-4-11/h5-7,11,17H,3-4,8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXXFAWVSIWTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NCC(C)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-methylpyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropyl group and the hydroxypropyl group. These groups are then coupled with the 2-methylpyridine-4-carboxamide moiety under specific reaction conditions, often involving the use of catalysts and reagents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(2-cyclopropyl-2-hydroxypropyl)-2-methylpyridine-4-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-cyclopropyl-2-hydroxypropyl)-2-methylpyridine-4-carboxamide may be used to study biological processes or as a potential therapeutic agent. Its interactions with biological targets can provide insights into cellular mechanisms.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design treatments for various diseases.
Industry: In industry, this compound can be used in the production of materials, chemicals, or pharmaceuticals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-(2-cyclopropyl-2-hydroxypropyl)-2-methylpyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group and the hydroxypropyl group may play a role in binding to these targets, leading to biological or chemical changes. The exact pathways involved can vary depending on the application and the specific conditions under which the compound is used.
Comparison with Similar Compounds
N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide
N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide
Uniqueness: N-(2-cyclopropyl-2-hydroxypropyl)-2-methylpyridine-4-carboxamide stands out due to its specific combination of functional groups and its potential applications. While similar compounds may share structural similarities, the presence of the methylpyridine moiety in this compound provides unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
